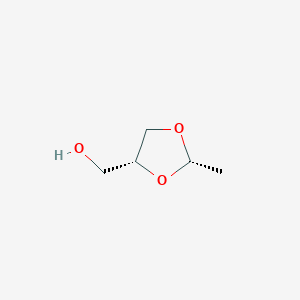![molecular formula C8H12ClN B13329554 1-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13329554.png)
1-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3-azabicyclo[410]heptane hydrochloride is a chemical compound known for its unique bicyclic structure, which includes an ethynyl group and a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free, radical oxidation method has been developed for this purpose, enabling the formation of the bicyclic structure under mild conditions . This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position is one such method .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form functionalized derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions at the ethynyl group or nitrogen atom are common.
Common Reagents and Conditions:
Oxidation: Radical oxidants and mild conditions are often used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions include functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in medicinal chemistry and organic synthesis .
Scientific Research Applications
1-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to mimic certain biologically active molecules, potentially leading to improved metabolic stability and lipophilicity . The exact molecular targets and pathways are still under investigation, but the compound’s ability to act as a bioisostere is a key aspect of its mechanism .
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure and are used as bioisosteres in medicinal chemistry.
Bicyclo[3.1.1]heptanes: Known for their use in drug design due to their stability and physicochemical properties.
Uniqueness: 1-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its ethynyl group, which provides additional reactivity and versatility in chemical synthesis.
Properties
Molecular Formula |
C8H12ClN |
|---|---|
Molecular Weight |
157.64 g/mol |
IUPAC Name |
1-ethynyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-2-8-5-7(8)3-4-9-6-8;/h1,7,9H,3-6H2;1H |
InChI Key |
UXBJKUKBDCXBJN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CC1CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


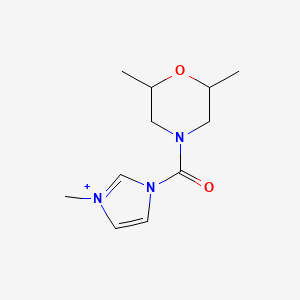
![Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride](/img/structure/B13329484.png)
![tert-Butyl (R)-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13329485.png)
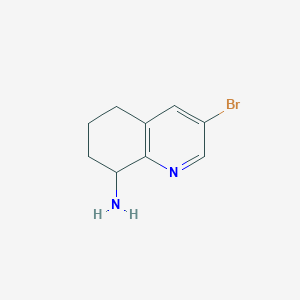
![3-Azabicyclo[4.1.0]heptan-5-one hydrochloride](/img/structure/B13329501.png)
![2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329509.png)
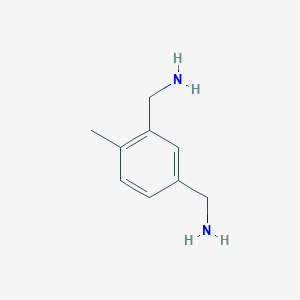


![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329524.png)
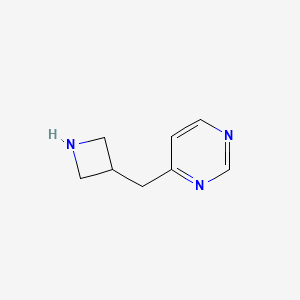
![[2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine](/img/structure/B13329545.png)

